molecular formula C5H5N3O2 B3277422 Acetic acid, cyanodiazo-, ethyl ester CAS No. 65950-84-7

Acetic acid, cyanodiazo-, ethyl ester

Cat. No. B3277422
CAS RN: 65950-84-7
M. Wt: 139.11 g/mol
InChI Key: PXXBOKDQFUVPFZ-UHFFFAOYSA-N
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Description

“Acetic acid, cyanodiazo-, ethyl ester” is a type of ester. Esters are organic compounds that react with water to produce alcohols and organic or inorganic acids . They are derived from carboxylic acids and are common in nature .


Synthesis Analysis

Esters, including “Acetic acid, cyanodiazo-, ethyl ester”, can be synthesized through a process known as esterification . This involves the reaction of a carboxylic acid with an alcohol, heated in the presence of a mineral acid catalyst, to form an ester and water . The reaction is reversible and does not go to completion . The ester is distilled off as soon as it is formed to reduce the chances of the reverse reaction happening .


Chemical Reactions Analysis

Esters, including “Acetic acid, cyanodiazo-, ethyl ester”, can undergo various chemical reactions. One such reaction is hydrolysis, where the ester is replaced by another group . This reaction is catalyzed by either an acid or a base . Another reaction is reduction, where an ester can be reduced to an aldehyde or a primary alcohol using reagents like lithium aluminum hydride .

Mechanism of Action

The mechanism of action for the formation of esters, such as “Acetic acid, cyanodiazo-, ethyl ester”, involves several steps. These include the formation of a cation, nucleophilic attack by an alcohol, proton transfer to form a good leaving group, and elimination of water to form the ester .

Safety and Hazards

While specific safety and hazard information for “Acetic acid, cyanodiazo-, ethyl ester” is not available, it’s important to note that acetic acid, a related compound, can be hazardous if not used safely. It is highly corrosive to the skin and eyes and can be damaging to the internal organs if ingested or inhaled .

Future Directions

Esters, including “Acetic acid, cyanodiazo-, ethyl ester”, have many uses in nature and industry, contributing to the flavors and aromas in many fruits and flowers . They are also used in the synthesis of other organic compounds . Future research may focus on developing new synthesis methods, exploring new applications, and improving the safety and efficiency of ester use .

properties

IUPAC Name

ethyl 2-cyano-2-diazoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c1-2-10-5(9)4(3-6)8-7/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXBOKDQFUVPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40798055
Record name 2-Cyano-2-diazonio-1-ethoxyethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40798055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65950-84-7
Record name 2-Cyano-2-diazonio-1-ethoxyethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40798055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid, cyanodiazo-, ethyl ester
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Acetic acid, cyanodiazo-, ethyl ester

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